CTB - 451491-47-7

CTB

Catalog Number: EVT-7908709
CAS Number: 451491-47-7
Molecular Formula: C16H13ClF3NO2
Molecular Weight: 343.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide is a member of benzamides.
An ENTEROTOXIN from VIBRIO CHOLERAE. It consists of two major protomers, the heavy (H) or A subunit and the B protomer which consists of 5 light (L) or B subunits. The catalytic A subunit is proteolytically cleaved into fragments A1 and A2. The A1 fragment is a MONO(ADP-RIBOSE) TRANSFERASE. The B protomer binds cholera toxin to intestinal epithelial cells and facilitates the uptake of the A1 fragment. The A1 catalyzed transfer of ADP-RIBOSE to the alpha subunits of heterotrimeric G PROTEINS activates the production of CYCLIC AMP. Increased levels of cyclic AMP are thought to modulate release of fluid and electrolytes from intestinal crypt cells.
Source

CTB is sourced from Vibrio cholerae, which remains a significant public health concern in many developing regions. The toxin's structure and function have been extensively studied, leading to its application in vaccine development and immunotherapy .

Classification

CTB is classified under biological molecules, specifically as a mucosal adjuvant and a carrier protein. Its primary classification includes:

  • Biological Classification: Non-toxic protein subunit.
  • Functional Classification: Mucosal adjuvant and immune response enhancer .
Synthesis Analysis

Methods

The production of CTB has evolved significantly, primarily through recombinant DNA technology. The most common methods include:

  • Recombinant Expression Systems: CTB is often expressed in bacterial systems such as Escherichia coli. The gene encoding CTB is cloned into expression vectors, allowing for high-yield production.
  • Purification Techniques: After expression, CTB is purified using techniques like affinity chromatography, which exploits its binding properties to GM1 gangliosides or specific antibodies against CTB .

Technical Details

The typical process involves:

  1. Cloning the CTB gene into plasmids.
  2. Transforming competent E. coli cells with these plasmids.
  3. Inducing protein expression under controlled conditions.
  4. Harvesting and purifying the protein using chromatographic methods.
Molecular Structure Analysis

Structure

CTB consists of five identical subunits arranged in a pentameric structure. Each monomer has a distinct folding pattern that allows it to bind effectively to GM1 gangliosides on host cells. The structural integrity of this pentamer is crucial for its biological activity .

Data

  • Molecular Weight: Approximately 55 kDa.
  • Subunit Composition: Five identical 11 kDa monomers.
  • Binding Site: High affinity for GM1 ganglioside.
Chemical Reactions Analysis

Reactions

CTB itself does not catalyze chemical reactions but participates in biological processes through its interactions with cell membranes. Upon binding to GM1 gangliosides, it facilitates the endocytosis of the cholera toxin's A subunit into host cells.

Technical Details

The mechanism involves:

  • Endocytosis: Following binding, CTB promotes the internalization of the entire toxin complex.
  • Retrograde Transport: The complex travels through the Golgi apparatus to reach the endoplasmic reticulum, where the A subunit is released into the cytosol .
Mechanism of Action

Process

The mechanism by which CTB exerts its effects involves several steps:

  1. Binding: CTB binds to GM1 gangliosides on intestinal epithelial cells.
  2. Internalization: The toxin complex is internalized via endocytosis.
  3. Transport: It undergoes retrograde transport to reach the endoplasmic reticulum.
  4. Release and Action: The A subunit dissociates and catalyzes ADP-ribosylation of adenylate cyclase, leading to increased cyclic AMP levels, which disrupts ion transport and causes diarrhea .

Data

This process highlights CTB's role not just as a carrier but also as an immunomodulatory agent that can influence immune responses when used in vaccines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder when lyophilized.
  • Solubility: Soluble in aqueous buffers; stability can vary based on pH and ionic strength.

Chemical Properties

  • Stability: Stable under physiological conditions; sensitive to extreme pH levels.
  • Storage Conditions: Should be stored at -20°C or lower for long-term stability.

Relevant Data or Analyses

CTB maintains its structural integrity across various formulations used in vaccine development, which is critical for its efficacy as an adjuvant .

Applications

Cholera Toxin B has several significant scientific applications:

  • Vaccine Development: Used as an adjuvant in oral cholera vaccines to enhance immune responses against pathogens.
  • Immunotherapy: Investigated for use in cancer therapies due to its ability to stimulate immune responses against tumor antigens when conjugated with other proteins .
  • Research Tool: Employed in studies related to mucosal immunity and vaccine formulation strategies due to its ability to enhance antigen presentation and immune activation .

CTB's unique properties make it an invaluable tool in both therapeutic and research contexts, particularly in enhancing immune responses through mucosal routes.

Molecular Mechanisms of CTB in Cellular Senescence and Tumor Suppression

Senescence Induction via Methionine Cycle Modulation in Hepatocellular Carcinoma

CTB exerts profound effects on hepatocellular carcinoma (HCC) by disrupting the methionine cycle, a critical pathway for methyl group donation and epigenetic regulation. In HCC cells, CTB selectively targets methionine adenosyltransferases (MATs), enzymes responsible for converting methionine to S-adenosylmethionine (SAM). This disruption depletes intracellular SAM pools, impairing cellular methylation capacity and triggering a cascade of epigenetic dysregulation. The SAM depletion induces genome-wide hypomethylation, particularly affecting pericentromeric regions, which promotes chromosomal instability—a hallmark of cellular senescence [1].

Concurrently, CTB upregulates methionine salvage pathway components, redirecting metabolic flux toward glutathione synthesis. This shift amplifies antioxidant defenses transiently but ultimately generates a paradoxical oxidative stress microenvironment due to accumulated metabolic intermediates. The resultant redox imbalance activates DNA damage response pathways, including phosphorylation of H2AX (γ-H2AX) and stabilization of p53. These events converge to initiate irreversible senescence arrest in HCC cells, characterized by elevated p21 expression and senescence-associated β-galactosidase (SA-β-gal) activity [1]. The metabolic rewiring induced by CTB creates a tumor-suppressive milieu, as senescent HCC cells lose proliferative capacity and upregulate immune cell-recruiting chemokines.

Table 1: Key Enzymes in Methionine Cycle Targeted by CTB in Hepatocellular Carcinoma

EnzymeFunctionCTB-Induced AlterationDownstream Consequence
MAT1ASAM synthesisDownregulationReduced SAM bioavailability
MAT2BSAM synthesis (proliferating cells)UpregulationAberrant methylation patterning
MTHFRFolate cycle regulationActivity impairmentImpaired nucleotide synthesis
GNMTSAM homeostasis maintenanceOverexpressionEnhanced oxidative stress
AHCYSAH hydrolysisAccumulationFeedback inhibition of methylation

Role of SLC25A26 in CTB-Mediated Mitochondrial Dysregulation and TERT Methylation

CTB's antitumor effects critically depend on mitochondrial reprogramming mediated through solute carrier family 25 member 26 (SLC25A26), a nuclear-encoded mitochondrial carrier protein responsible for importing SAM into mitochondria. CTB binds SLC25A26 with high affinity (Kd = 3.2 µM), competitively inhibiting its transport function. This blockade creates compartmentalized SAM deficiency within mitochondria, impairing mitochondrial protein methylation and respiratory complex assembly. Consequently, electron transport chain efficiency decreases by ~40%, leading to mitochondrial membrane hyperpolarization and increased reactive oxygen species (ROS) production [1].

The resulting mitochondrial ROS act as signaling molecules that activate JNK/p38 MAPK pathways, driving nuclear-to-mitochondrial retrograde signaling. This signaling cascade culminates in the recruitment of DNA methyltransferase 3A (DNMT3A) to the telomerase reverse transcriptase (TERT) promoter. CTB induces hypermethylation of a specific CpG island (chr5:1,295,500-1,296,000) within the TERT promoter, reducing TERT expression by 75% in treated HCC cells. TERT suppression triggers telomeric attrition and activates the ATM/ATR DNA damage checkpoint, reinforcing p21-mediated senescence [1]. Genetic ablation of SLC25A26 completely abolishes CTB's senogenic effects, confirming its centrality in CTB's mechanism. Mitochondrial proteomics revealed that CTB treatment reduces methylation of 13 out of 15 mitochondrially-encoded complex I subunits, providing a structural basis for the observed respiratory dysfunction.

Epigenetic Regulation: CTB as a p300 Histone Acetyltransferase Activator

CTB (N-(4-Chloro-3-trifluoromethyl-phenyl)-2-ethoxy-benzamide) functions as a potent small-molecule activator of the p300 histone acetyltransferase (HAT), binding the catalytic HAT domain with a dissociation constant (Kd) of 28.6 ± 3.5 μM as confirmed by surface plasmon resonance studies. Structurally, CTB's trifluoromethyl-phenyl group inserts into the Acetyl-CoA binding pocket of p300, while its benzamide moiety forms hydrogen bonds with residues in the substrate recognition cleft. This dual interaction stabilizes the catalytically active conformation of p300, enhancing its acetyltransferase activity by 3.7-fold at optimal concentrations (150 μM) [2] [8].

CTB-driven p300 hyperactivation results in genome-wide histone hyperacetylation, with preferential enrichment at promoters of tumor suppressor genes. Chromatin immunoprecipitation sequencing in MCF-7 breast cancer cells revealed H3K27ac occupancy increases at CDKN1A (p21), BBC3 (PUMA), and CDH1 (E-cadherin) promoters by 8.3-fold, 5.2-fold, and 6.1-fold, respectively. This epigenetic reprogramming derepresses p21 transcription, inducing G1/S cell cycle arrest. Simultaneously, CTB acetylates non-histone substrates including transcription factor FOXO3a at K242/K245 residues, enhancing its DNA-binding affinity and transactivation of pro-apoptotic genes such as BIM and FASL [2] [5]. The compound also disrupts oncogenic transcriptional networks by acetylating β-catenin at K49, promoting its proteasomal degradation and suppressing Wnt signaling.

Table 2: Epigenetic Modifications Induced by CTB-Activated p300

TargetModification SiteFunctional ConsequenceTumor Suppressive Outcome
Histone H3K27acChromatin relaxation at tumor suppressor locip21-mediated senescence
FOXO3aK242/K245Enhanced transcriptional activityBIM-dependent apoptosis
p53K382Stabilization and activationCell cycle arrest and DNA repair
β-cateninK49Ubiquitin-mediated degradationInhibition of Wnt signaling
STAT3K685Reduced phosphorylationAttenuation of IL-6/JAK/STAT axis

Impact on Apoptotic Pathways and Tumor Microenvironment Remodeling

CTB orchestrates a multimodal induction of apoptosis while simultaneously reprogramming the tumor microenvironment (TME). Intrinsically, CTB treatment (85.43 μM IC50 in MCF-7 cells) upregulates pro-apoptotic Bcl-2 family members BAX and BAK by 4.5-fold while downregulating anti-apoptotic MCL-1 and BCL-xL. This shifts the mitochondrial rheostat toward permeabilization, inducing cytochrome c release and apoptosome formation. CTB concurrently activates endoplasmic reticulum stress via PERK phosphorylation, leading to ATF4-mediated induction of CHOP (GADD153). CHOP dimerizes with C/EBPα to transcribe NOXA, further sensitizing mitochondria to apoptosis [6].

Extrinsically, CTB remodels the immunosuppressive TME by modulating the senescence-associated secretory phenotype (SASP). Senescent cells generated by CTB treatment secrete a unique cytokine profile characterized by elevated IL-6, IL-8, and GROα (CXCL1) but suppressed TGF-β and VEGF. This chemokine signature promotes dendritic cell maturation and CD8+ T-cell infiltration while inhibiting regulatory T-cell expansion. In syngeneic HCC models, CTB-treated tumors exhibit a 3.1-fold increase in CD103+ dendritic cells and 2.8-fold more granzyme B+ cytotoxic T lymphocytes compared to controls [3] [9].

CTB also normalizes tumor vasculature by suppressing endothelial NF-κB signaling. This reduces vascular hyperpermeability and improves tumor perfusion, alleviating hypoxia and facilitating immune cell infiltration. Additionally, CTB inhibits cancer-associated fibroblast (CAF) activation by blocking TGF-β-induced SMAD3 phosphorylation, thereby reducing extracellular matrix (ECM) deposition and remodeling fibrotic barriers [3] [7]. These TME alterations transform immunologically "cold" tumors into "hot" niches susceptible to immune surveillance.

Table 3: CTB-Mediated Remodeling of Tumor Microenvironment Components

TME ComponentCTB-Induced ChangeMechanismFunctional Impact
Immune infiltrates↑ CD8+ T-cells, ↓ TregsSASP chemokine reprogrammingEnhanced tumor immune recognition
Tumor vasculatureReduced permeabilityNF-κB suppression in endotheliumImproved drug delivery and oxygenation
Extracellular matrixReduced collagen depositionCAF deactivation via TGF-β inhibitionDecreased physical barrier to immune infiltration
Cancer-associated fibroblasts↓ α-SMA expressionSMAD3 phosphorylation blockadeAttenuated desmoplastic reaction
Myeloid-derived suppressor cells↓ Arginase-1 activityIL-1β reduction via SASP modulationRelief of T-cell suppression

Properties

CAS Number

451491-47-7

Product Name

CTB

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-ethoxybenzamide

Molecular Formula

C16H13ClF3NO2

Molecular Weight

343.73 g/mol

InChI

InChI=1S/C16H13ClF3NO2/c1-2-23-14-6-4-3-5-11(14)15(22)21-10-7-8-13(17)12(9-10)16(18,19)20/h3-9H,2H2,1H3,(H,21,22)

InChI Key

YDXZSNHARVUYNM-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F

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